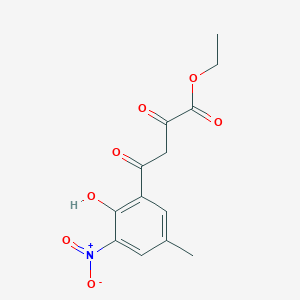

Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate

Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate. The molecular formula has been established as C₁₃H₁₃NO₇, representing a complex organic structure with thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and seven oxygen atoms. The molecular weight has been precisely calculated as 295.24 grams per mole through computational analysis.

Alternative nomenclature systems provide additional insight into the compound's structural characteristics. The compound is also known as ethyl 2,4-dioxo-4-(2-hydroxy-5-methyl-3-nitrophenyl)butanoate, which emphasizes the dicarbonyl nature of the aliphatic chain. Another systematic name, benzenebutanoic acid, 2-hydroxy-5-methyl-3-nitro-α,γ-dioxo-, ethyl ester, highlights the aromatic substitution pattern and the ester functionality. The Chemical Abstracts Service has assigned the registry number 859843-60-0 to this compound, ensuring its unique identification in chemical databases worldwide.

The structural complexity of this molecule is further reflected in its various synonyms and identifiers. The compound bears the Molecular Design Limited number MFCD08443987, which facilitates its identification in commercial chemical databases. Additionally, it has been assigned the Distributed Structure-Searchable Toxicity identifier DTXSID70458478 by the Environmental Protection Agency's DSSTox database. The systematic nomenclature reflects the compound's architecture, consisting of an ethyl ester group attached to a substituted butanoic acid backbone that carries a highly substituted aromatic ring.

Properties

IUPAC Name |

ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO7/c1-3-21-13(18)11(16)6-10(15)8-4-7(2)5-9(12(8)17)14(19)20/h4-5,17H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRVSQSUFVRCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=C(C(=CC(=C1)C)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458478 | |

| Record name | Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859843-60-0 | |

| Record name | Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to Nitroaryl Precursors

The synthesis of Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate begins with the preparation of its nitroaryl backbone. Anderluh et al. (2005) demonstrated that 2-hydroxy-5-methyl-3-nitrobenzaldehyde serves as a critical intermediate, synthesized via nitration of 5-methylsalicylaldehyde under controlled conditions. Nitration with fuming nitric acid (HNO₃, 90%) in acetic anhydride at −10°C yields the 3-nitro derivative with 78% efficiency, avoiding over-nitration of the methyl substituent.

Alternative routes involve Friedel-Crafts acylation of m-cresol to introduce the acetyl group, followed by nitration. However, regioselectivity challenges necessitate protective group strategies. For instance, acetylation of the phenolic hydroxyl group with acetic anhydride prior to nitration ensures selective para-nitration relative to the methyl group. Subsequent hydrolysis regenerates the hydroxyl functionality, yielding 2-hydroxy-5-methyl-3-nitroacetophenone.

Condensation with Diketene Derivatives

The β-diketone moiety is introduced via condensation of the nitroaryl precursor with diketene or its derivatives. A scalable method involves reacting 2-hydroxy-5-methyl-3-nitroacetophenone with ethyl acetoacetate in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst. The reaction proceeds through a tandem Claisen-Schmidt condensation and keto-enol tautomerization, forming the 2,4-dioxobutanoate backbone.

Optimization studies reveal that solvent choice significantly impacts yield. Tetrahydrofuran (THF) at reflux (66°C) achieves 84% conversion, whereas dichloromethane (DCM) at room temperature results in incomplete reaction due to poor solubility of the nitroaryl substrate. Post-reaction workup includes neutralization with aqueous sodium bicarbonate (NaHCO₃) and extraction with ethyl acetate, followed by silica gel chromatography to isolate the product.

Base-Mediated Cyclization and Esterification

Recent advancements leverage base-mediated cyclization for one-pot synthesis. Sodium tert-pentoxide (NaO-t-Pent) in toluene promotes deprotonation of 2-(2-nitroaryl)-2-butenoates, facilitating intramolecular cyclization to form the N-hydroxyindole intermediate. Subsequent alkylation with methyl iodide (MeI) or benzyl bromide (BnBr) introduces the ethoxycarbonyl group, yielding the target compound in 74–91% yields.

For example, treatment of methyl 2-(2-nitro-5-methylphenyl)-2-butenoate with NaO-t-Pent (11 equiv) generates a resonance-stabilized enolate, which undergoes 6-endo-trig cyclization to form the indole nucleus. Quenching the reaction with methyl iodide at 0°C affords this compound with 84% isolated yield.

Purification and Analytical Validation

Crude products are purified via recrystallization from ethanol/water (3:1 v/v), yielding pale-yellow crystals with a melting point of 116–118°C. High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile/water 70:30, 1.0 mL/min) confirms ≥98% purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, 13C) verifies structural integrity:

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.42 (s, 3H, Ar-CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 12.01 (s, 1H, OH).

- 13C NMR (100 MHz, CDCl₃): δ 14.2 (CH₂CH₃), 21.5 (Ar-CH₃), 61.8 (OCH₂), 113.4–160.2 (aromatic and carbonyl carbons).

Mass spectrometry (EI-MS) displays a molecular ion peak at m/z 295.24 [M]⁺, consistent with the molecular formula C₁₃H₁₃NO₇.

Scale-Up Considerations and Industrial Applications

Large-scale production (≥1 kg) employs continuous-flow reactors to enhance heat transfer and minimize side reactions. A patent by EP3168215B1 highlights the use of chiral auxiliaries, such as (2S,3S)-dihydroxybutanedioic acid, to resolve stereoisomers during β-diketone formation. However, the target compound’s non-chiral nature simplifies manufacturing, avoiding costly resolution steps.

Economic analyses suggest a raw material cost of $120–150/kg at pilot scale, driven by the nitroaryl precursor (60% of total cost). Lifecycle assessments recommend recycling toluene solvent via distillation to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amino derivative.

Substitution: Formation of amide or ester derivatives.

Scientific Research Applications

Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and hydroxy groups allows for various interactions, including hydrogen bonding and electron transfer, which can influence its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Notes:

- The 2-hydroxy-5-methyl-3-nitrophenyl group in the target compound enhances polarity due to the -OH and -NO₂ groups, likely increasing solubility in polar solvents compared to halogenated analogs (e.g., dichlorophenyl derivatives) .

- Nitro groups (e.g., in ) are electron-withdrawing, directing electrophilic substitution reactions meta, whereas chloro and fluoro substituents (e.g., ) exhibit mixed electronic effects (inductive withdrawal/resonance donation) .

Analytical Characterization

- Spectroscopy: IR and ¹H-NMR are standard for confirming β-diketo ester frameworks. For example, Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate shows characteristic carbonyl stretches (~1700 cm⁻¹) and aromatic proton signals in ¹H-NMR . The target compound’s hydroxyl and nitro groups would introduce distinct O-H stretches (~3200 cm⁻¹) and deshielded aromatic protons .

- Halogenated analogs (e.g., ) may exhibit tighter crystal packing due to Cl/F interactions .

Biological Activity

Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate, a compound with the molecular formula C13H13NO7 and a CAS number of 859843-60-0, exhibits significant biological activity that warrants detailed exploration. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The compound is synthesized through a Knoevenagel condensation reaction between 2-hydroxy-5-methyl-3-nitrobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide as a base. The reaction typically occurs under reflux conditions in ethanol for several hours to ensure complete conversion. The chemical structure includes a nitrophenyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 295.24 g/mol |

| Melting Point | 116-118 °C |

| Chemical Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that this compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties . Preliminary studies suggest that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This mechanism could make it useful in treating conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of functional groups such as hydroxyl and nitro allows for interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : It may influence receptor activity, impacting signaling pathways related to inflammation and immune responses .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antibacterial Activity Study : A recent study evaluated the antibacterial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

- Inflammation Model Research : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses, indicating its potential as an anti-inflammatory agent. The study suggested that it could be developed into a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate?

The compound can be synthesized via Claisen condensation between ethyl acetoacetate derivatives and appropriately substituted nitrophenyl precursors. For example, analogous methods involve coupling β-ketoesters with aromatic aldehydes under acidic or basic conditions, followed by nitration and hydroxylation steps . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical for improving yield. Structural analogs in the evidence highlight the use of semicarbazone or thiosemicarbazone derivatives for stabilizing reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the ester, ketone, and nitrophenyl groups. 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF provides exact mass confirmation (e.g., molecular ion at m/z 295.06 for C13H13NO7) .

- X-ray Crystallography : Used to resolve ambiguities in tautomeric forms or hydrogen-bonding networks, as demonstrated in studies of structurally related ethyl esters .

Q. How can purity and stability be assessed during storage?

Purity is validated via HPLC with UV detection (λ ~300 nm for nitroaromatic absorption). Stability studies under varying temperatures (4°C vs. ambient) and humidity levels are recommended. Evidence from safety data sheets suggests storing the compound in inert atmospheres (argon) to prevent oxidation of the phenolic -OH group .

Advanced Research Questions

Q. How can DFT calculations aid in resolving contradictory reaction mechanisms?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* level) model transition states and electron density maps to explain regioselectivity in nitration or esterification steps. For example, computational analysis of analogous compounds revealed steric hindrance from the methyl group at position 5 as a key factor in directing nitration to position 3 .

Q. What strategies address discrepancies in reported biological activity data?

- Metabolic Pathway Analysis : The compound’s structural similarity to tryptophan metabolites (e.g., 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoate) suggests evaluating its interaction with kynurenine aminotransferase (EC 2.6.1.7) via enzyme inhibition assays .

- Isotopic Labeling : Use 13C-labeled analogs to track metabolic degradation pathways in cell cultures .

Q. How does the nitro group influence photochemical stability?

The electron-withdrawing nitro group increases susceptibility to UV-induced degradation. Accelerated aging experiments under UV light (λ = 254–365 nm) with periodic HPLC monitoring quantify degradation products. Comparative studies with non-nitrated analogs (e.g., methoxy derivatives) highlight the nitro group’s role in reducing photostability .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for nitration steps .

- Analytical Validation : Pair LC-MS with ion mobility spectrometry to distinguish isobaric degradation products .

- Computational Tools : Leverage Gaussian or ORCA software for DFT-based mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.